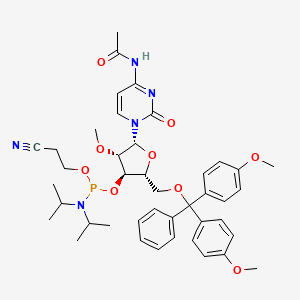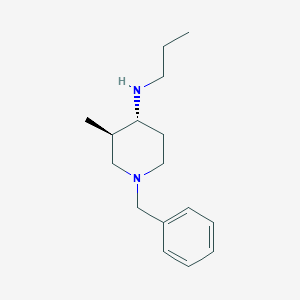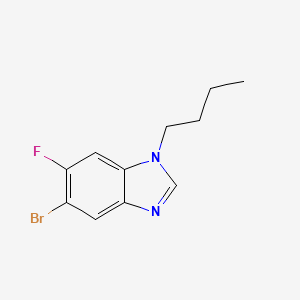
GASTRIC INHIBITORY POLYPEPTIDE (PORCINE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gastric inhibitory polypeptide (GIP), also known as glucose-dependent insulinotropic polypeptide, is a 42-amino acid peptide hormone . It was first isolated in 1973 from porcine small intestine . GIP is produced and secreted by the enteroendocrine K cells, which are dispersed throughout the small intestine, with a preference for the duodenum and proximal jejunum . It plays a key role in regulating insulin secretion and glucose metabolism .
Synthesis Analysis
The GIP gene is located on chromosome 17 (17q21.32) and encodes for a preprohormone of 153 amino acids . GIP corresponds to residues 52–93 of the preprohormone . The majority of GLP-1-producing L cells are located in the distal gut, whereas GIP is synthesized within K cells predominantly localized to the duodenum .Molecular Structure Analysis
GIP is a 42-amino acid peptide hormone . The characterization of cDNA clones encoding this hormone indicates that it is derived by proteolytic processing of a 153-amino acid precursor .Physical And Chemical Properties Analysis
GIP is a solid, relatively small round granule of 200–300 nm . It is a peptide hormone secreted by neuroendocrine cells of the proximal small intestine .Mécanisme D'action
GIP is considered one of the most potent incretin hormones involved in postprandial insulin response . In the pancreas, GIP stimulates insulin secretion by beta cells, following the increased plasma glucose level after meals . GIP also enhances glucagon secretion . GIP receptors, class-II G-protein coupled receptors, are widely distributed . They are expressed on pancreatic beta cells, adipocytes, bone, adrenal cortex, heart, pituitary, cerebral cortex, hippocampus, and olfactory bulb . The widespread distribution of GIP receptors can explain the different extra-pancreatic functions of the hormone, such as lipid and adipose metabolism, bone turnover, and neuro-signaling mechanisms .
Orientations Futures
There are probably further clinically useful effects of GIP that require investigation . For instance, the glucoregulatory and anorectic activities of GIP have supported the development of incretin-based therapies for the treatment of type 2 diabetes and obesity . Furthermore, GIP-secreting neuroendocrine tumors are rarely described, indicating a potential area for future research .
Propriétés
Numéro CAS |
11063-17-5 |
|---|---|
Formule moléculaire |
C225H342N60O66S1 |
Poids moléculaire |
4975.55 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1149048.png)
![(3S,5R)-3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B1149050.png)


![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B1149057.png)
